molecular formula C21H31N3O4S B11171015 1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171015
M. Wt: 421.6 g/mol
InChI Key: ZIVBCRGBWNIJOQ-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylsulfamoyl phenyl group, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. The cyclohexyl group is introduced through a cyclization reaction, while the diethylsulfamoyl phenyl group is added via a sulfonation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common reagents used in these processes include cyclohexanone, diethylamine, and sulfonyl chlorides. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C21H31N3O4S

Molecular Weight

421.6 g/mol

IUPAC Name

1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H31N3O4S/c1-3-23(4-2)29(27,28)19-12-10-17(11-13-19)22-21(26)16-14-20(25)24(15-16)18-8-6-5-7-9-18/h10-13,16,18H,3-9,14-15H2,1-2H3,(H,22,26)

InChI Key

ZIVBCRGBWNIJOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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